molecular formula C13H21NO2 B15259149 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine

Cat. No.: B15259149
M. Wt: 223.31 g/mol
InChI Key: FKUDRWRDOHHYGQ-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine (CAS 953737-09-2) is a high-purity chemical compound supplied for scientific research and development. This compound, with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol, features a phenethylamine backbone substituted with a methoxy group at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 4-position . This specific substitution pattern is of significant interest in medicinal chemistry and neuroscience research, as it is structurally analogous to compounds known to interact with neurotransmitter systems . Researchers utilize this amine and its derivatives as key synthetic intermediates in the design and development of novel bioactive molecules . The compound is readily available from multiple global suppliers with purities of 95% or higher . For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethanamine

InChI

InChI=1S/C13H21NO2/c1-9(2)8-16-12-6-5-11(10(3)14)7-13(12)15-4/h5-7,9-10H,8,14H2,1-4H3

InChI Key

FKUDRWRDOHHYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylpropoxy groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes. It can also inhibit or activate enzymes, affecting metabolic pathways and biochemical reactions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity.

Cyclopropyl Derivatives (e.g., 1-{2-[3-Methoxy-4-(2-methylpropoxy)phenyl]cyclopropyl}ethanone, 3e)

  • Structure: Incorporates a cyclopropane ring fused to the phenyl group, with ethanone replacing the ethanamine .
  • The ketone group (-CO-) replaces the primary amine (-NH₂), altering hydrogen-bonding capacity and electronic properties.
  • Bioactivity : Demonstrates cytotoxic activity against human cancer cell lines (e.g., HeLa) and moderate antimicrobial effects against Staphylococcus aureus and Candida albicans .

Trifluoroethoxy Analogs (e.g., 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine)

  • Structure : Replaces the 2-methylpropoxy group with a 2,2,2-trifluoroethoxy (-OCH₂CF₃) substituent .
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier permeability.
    • Reduced steric bulk compared to 2-methylpropoxy could improve target binding affinity.
  • Implications : Trifluoroethoxy derivatives are often explored for improved metabolic stability in CNS-targeting agents .

Halogenated Derivatives (e.g., 1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine)

  • Structure : Features chloro (-Cl) and fluoro (-F) substituents on the phenyl rings .
  • Key Differences :
    • Halogens modulate electronic effects (e.g., increased dipole moments) and enhance interactions with hydrophobic binding pockets.
    • The secondary amine (-NH-) in this compound contrasts with the primary amine in the target molecule.
  • Bioactivity : Halogenated analogs are frequently associated with enhanced antimicrobial and antitumor activities due to improved target engagement .

Simplified Structural Analogs (e.g., 1-(4-Methoxyphenyl)propan-2-amine)

  • Structure : Retains the 4-methoxyphenyl group but lacks the 2-methylpropoxy substituent and features a propan-2-amine (-CH(CH₃)NH₂) chain .
  • Key Differences :
    • Reduced steric hindrance and simpler substitution pattern may lower synthetic complexity.
    • The branched amine chain could influence receptor selectivity (e.g., serotonin or adrenergic receptors).
  • Pharmacological Profile: Known as 4-methoxyamphetamine (PMA), this compound exhibits stimulant and hallucinogenic properties, highlighting the critical role of substituent positioning in bioactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
This compound C₁₂H₁₉NO₂ 209.29 3-OCH₃, 4-OCH₂CH(CH₃)₂, -CH₂NH₂ Liquid, research use
1-{2-[3-Methoxy-4-(2-methylpropoxy)phenyl]cyclopropyl}ethanone (3e ) C₁₄H₁₈O₃ 234.29 Cyclopropane, 3-OCH₃, 4-OCH₂CH(CH₃)₂ Cytotoxic, antimicrobial
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine C₁₁H₁₄F₃NO₂ 261.24 3-OCH₃, 4-OCH₂CF₃, -CH₂NH₂ Enhanced metabolic stability
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine C₁₅H₁₅ClFNO 279.74 3-Cl, 4-OCH₃, 2-F, -CH(NH₂)-CH₂Ph Antimicrobial, structural rigidity
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 4-OCH₃, -CH(CH₃)NH₂ Stimulant, hallucinogenic

Key Research Findings and Implications

Substituent Position and Chain Length :

  • The 3-methoxy-4-alkoxy substitution pattern (as in the target compound) is critical for balancing lipophilicity and solubility. Longer alkoxy chains (e.g., 2-methylpropoxy) enhance membrane permeability but may reduce aqueous solubility .
  • Cyclopropane integration (e.g., in 3e ) introduces conformational rigidity, which can improve binding to enzymatic targets but may complicate synthesis .

Halogenation (Cl, F) enhances dipole-dipole interactions, improving affinity for hydrophobic pockets in proteins .

Amine Group Modifications :

  • Primary amines (e.g., -CH₂NH₂) offer hydrogen-bonding sites crucial for target engagement, while secondary amines (e.g., -CH(CH₃)NH₂) may alter selectivity profiles .

Biological Activity

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which facilitates various interactions at the cellular level. Understanding its biological activity is crucial for exploring its therapeutic potentials.

  • Molecular Formula : C13H22ClNO2
  • Molar Mass : 259.772 g/mol
  • CAS Number : 1171067-18-7

The biological activity of this compound primarily involves modulation of neurotransmitter systems. The compound is believed to interact with various receptors, including serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and behavior.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that these compounds can enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and reduced anxiety levels.

2. Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the activation of caspase pathways, which are crucial for apoptosis.

Cell Line IC50 (µM) Mechanism
Colon Cancer5.0Induction of apoptosis via caspases
Breast Cancer7.5Cell cycle arrest

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It appears to reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration. This effect is attributed to its ability to modulate antioxidant enzyme activities.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test indicated enhanced mood stabilization.

Case Study 2: Cancer Cell Growth Inhibition

In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in colon cancer cells, where it showed a significant reduction in viability at concentrations as low as 5 µM.

Q & A

Q. Methodological Considerations :

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of intermediates .
  • Catalysts : Pd-based catalysts improve coupling efficiency, while acidic conditions (e.g., HCl) stabilize intermediates .

Table 1 : Comparison of Reaction Conditions

StepConditionsYield (%)Reference
Aromatic SubstitutionDMF, K₂CO₃, 80°C, N₂ atmosphere72
Reductive AminationNaBH₃CN, MeOH, RT65

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.3–3.8 ppm) and isobutoxy protons (δ 1.0–1.2 ppm for CH(CH₃)₂) .
  • X-ray Crystallography : SHELX software (via Olex2) resolves bond angles and dihedral angles, confirming steric effects from the 2-methylpropoxy group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 253.1574 [M+H]⁺) .

Advanced Tip : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational modes (IR) and compare with experimental data .

How can computational modeling predict the compound’s electronic properties and receptor interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and charge distribution. The methoxy group lowers LUMO energy, enhancing electron-deficient aromatic interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A), leveraging the ethanamine backbone’s similarity to neurotransmitter analogs .

Data Contradiction : Discrepancies between predicted and experimental binding affinities may arise from solvation effects—include implicit solvent models (e.g., PCM) in simulations .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Assay Variability : Standardize in vitro assays (e.g., IC₅0 measurements) using identical cell lines (e.g., HEK293 for receptor studies) .
  • Metabolic Stability : Use LC-MS to quantify metabolite interference. For example, hepatic microsome assays identify oxidative degradation pathways .

Case Study : Conflicting IC₅0 values (e.g., 10 µM vs. 25 µM) may stem from differences in assay pH or serum protein binding—validate under controlled conditions .

How does stereochemistry influence the compound’s pharmacological profile?

Advanced Research Question

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity disparities. The (R)-enantiomer may show higher receptor affinity due to spatial compatibility .
  • Dynamic Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP) during synthesis to favor bioactive stereoisomers .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H318) .
  • Storage : Store at 4°C under nitrogen to prevent amine oxidation .

Advanced Tip : Conduct thermal stability analysis (DSC/TGA) to identify decomposition risks during reactions .

How can structural modifications enhance selectivity for target enzymes?

Advanced Research Question

  • Bioisosteric Replacement : Substitute 2-methylpropoxy with cyclopropoxy to reduce steric bulk, improving membrane permeability .
  • Proteomics : Use SPR (Surface Plasmon Resonance) to map binding kinetics with cytochrome P450 isoforms, guiding rational design .

What analytical techniques quantify the compound in biological matrices?

Basic Research Question

  • LC-MS/MS : Employ a C18 column with ESI⁺ ionization for plasma pharmacokinetics. Limit of detection (LOD): 0.1 ng/mL .
  • Microdialysis : Monitor brain penetration in rodent models, correlating free concentration with efficacy .

How do solvent polarity and temperature affect reaction mechanisms?

Advanced Research Question

  • Kinetic Studies : Use stopped-flow NMR to track intermediates in DMSO (polar) vs. toluene (non-polar). Polar solvents stabilize zwitterionic transition states .
  • Arrhenius Analysis : Calculate activation energy (Eₐ) for amide bond formation at 25°C vs. 60°C .

What are the best practices for reporting crystallographic data?

Basic Research Question

  • CIF Validation : Check for ADDs (Alert Level A) using checkCIF. Report R-factor (<5%) and completeness (>95%) .
  • Deposition : Submit to Cambridge Structural Database (CSD) with full refinement details (e.g., SHELXL-2018) .

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